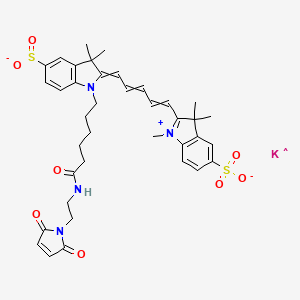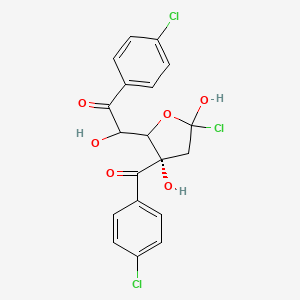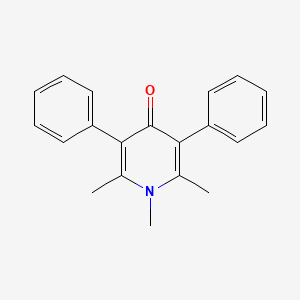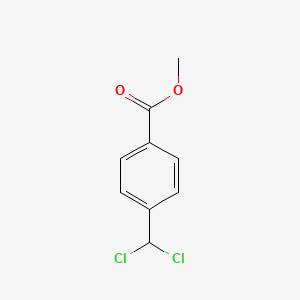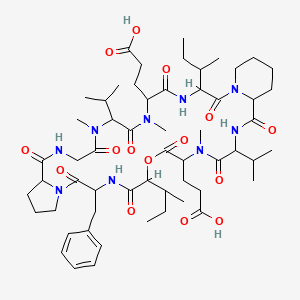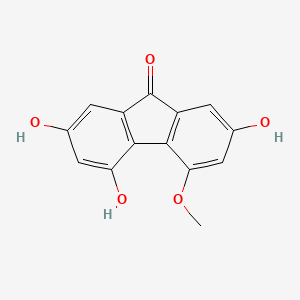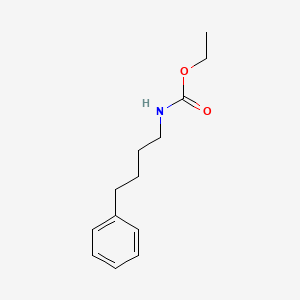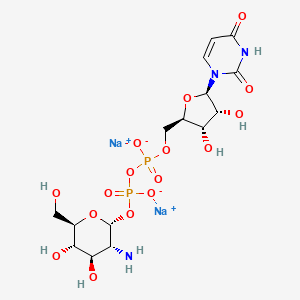
UDP-glucosamine disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-glucosamine disodium, also known as uridine diphosphate N-acetylglucosamine disodium, is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is a crucial part of the hexosamine biosynthesis pathway and plays a significant role in various biological processes, including intracellular signaling and the formation of glycosaminoglycans, proteoglycans, and glycolipids .
準備方法
Synthetic Routes and Reaction Conditions
UDP-glucosamine disodium can be synthesized through enzymatic routes. One common method involves the phosphorylation of N-acetylglucosamine by N-acetylhexosamine 1-kinase, followed by pyrophosphorylation by N-acetylglucosamine uridyltransferase to yield this compound . This enzymatic synthesis is preferred due to its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often employs whole-cell catalysis methods using microorganisms like Saccharomyces cerevisiae. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in large quantities .
化学反応の分析
Types of Reactions
UDP-glucosamine disodium undergoes various chemical reactions, including:
Glycosylation: It acts as a donor molecule in glycosylation reactions, transferring N-acetylglucosamine residues to proteins and lipids.
Hydrolysis: It can be hydrolyzed to release N-acetylglucosamine and uridine diphosphate.
Common Reagents and Conditions
The glycosylation reactions typically involve glycosyltransferases as catalysts. The hydrolysis reactions can occur under acidic or enzymatic conditions.
Major Products
The major products formed from these reactions include glycosylated proteins and lipids, as well as free N-acetylglucosamine and uridine diphosphate .
科学的研究の応用
UDP-glucosamine disodium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in cell signaling and the regulation of various cellular processes.
Medicine: It is involved in the study of metabolic diseases and the development of therapeutic agents targeting glycosylation pathways.
Industry: It is used in the production of glycosaminoglycans and other polysaccharides for various industrial applications .
作用機序
UDP-glucosamine disodium exerts its effects primarily through its role as a substrate for O-GlcNAc transferase, which catalyzes the addition of O-GlcNAc to proteins.
類似化合物との比較
Similar Compounds
UDP-N-acetylgalactosamine: Similar to UDP-glucosamine disodium, it is involved in glycosylation reactions but transfers N-acetylgalactosamine residues instead.
UDP-glucose: Another nucleotide sugar involved in glycosylation, but it transfers glucose residues.
Uniqueness
This compound is unique in its specific role in transferring N-acetylglucosamine residues, which is crucial for the synthesis of glycosaminoglycans and the regulation of protein function through O-GlcNAcylation. This specificity makes it a valuable tool in studying and manipulating glycosylation pathways .
特性
分子式 |
C15H23N3Na2O16P2 |
|---|---|
分子量 |
609.28 g/mol |
IUPAC名 |
disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H25N3O16P2.2Na/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25;;/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10-,11-,12-,13-,14-;;/m1../s1 |
InChIキー |
OYUJNUWEWMWPBM-CZILZAFRSA-L |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







